
7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. These effects include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline in lab experiments include its high purity and stability, making it easy to handle and store. However, its limited solubility in water may pose challenges in certain experiments.
Orientations Futures
There are several future directions for research on 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline. One potential direction is to investigate its potential as a treatment for other inflammatory diseases, such as multiple sclerosis. Another direction is to explore its potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis for increased yields and purity.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its biochemical and physiological effects have been extensively investigated, and further research is needed to fully understand its mechanism of action and optimize its synthesis for increased yields and purity.
Méthodes De Synthèse
The synthesis of 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline involves the reaction of tert-butyl 3-oxobutanoate with methylsulfonyl chloride and subsequent cyclization using sodium ethoxide. This method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline have been investigated in various scientific studies. One such study showed that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study demonstrated its ability to inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
Propriétés
IUPAC Name |
7-tert-butyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)13-6-5-11-7-8-15(18(4,16)17)10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAKTSVQGRRVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCN(C2)S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)
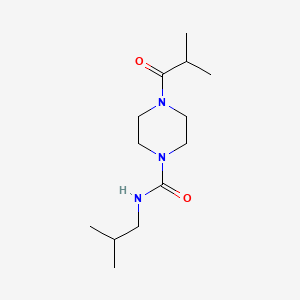
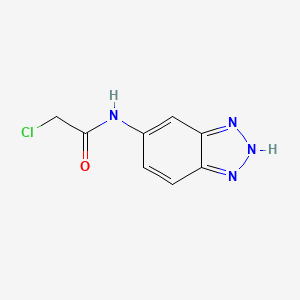

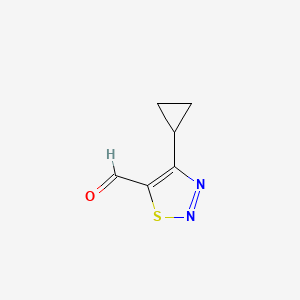
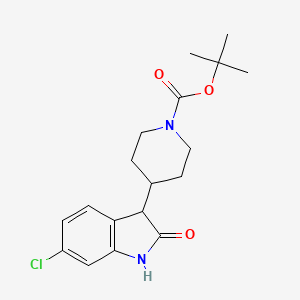
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)

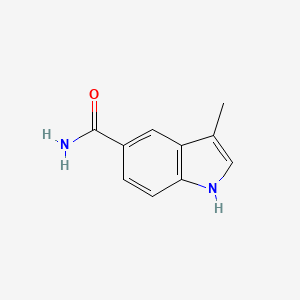
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
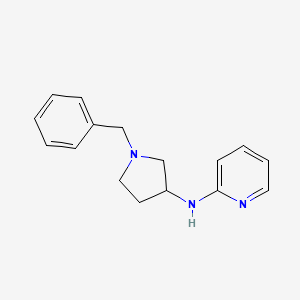
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)